3-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced via a nucleophilic substitution reaction using a thiophene derivative and an appropriate leaving group.
Alkylation: The methyl and isobutyl groups can be introduced through alkylation reactions using methyl iodide and isobutyl bromide, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-methylpropyl)-3-methyl-1H-pyrazol-4-amine: Similar structure but lacks the thiophene group.
3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine: Similar structure but lacks the thiophene and N-methyl groups.
N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine: Similar structure but lacks the methyl and isobutyl groups.
Uniqueness
The presence of the thiophene ring, methyl group, and isobutyl group in 3-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine contributes to its unique chemical properties and potential applications. These structural features may enhance its biological activity, stability, and solubility compared to similar compounds.
Properties
Molecular Formula |
C13H19N3S |
---|---|
Molecular Weight |
249.38 g/mol |
IUPAC Name |
3-methyl-1-(2-methylpropyl)-N-(thiophen-2-ylmethyl)pyrazol-4-amine |
InChI |
InChI=1S/C13H19N3S/c1-10(2)8-16-9-13(11(3)15-16)14-7-12-5-4-6-17-12/h4-6,9-10,14H,7-8H2,1-3H3 |
InChI Key |
UIMXCECKABQYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CS2)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.